N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-14-22(26(25-17)20-12-13-30(28,29)16-20)24-23(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-21H,12-13,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMWAXJWJWEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a thiolane ring with a pyrazole moiety. The molecular formula is , and it has a molecular weight of 348.43 g/mol. The presence of the dioxo-thiolan group and the pyrazole structure are key to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating significant efficacy at concentrations as low as .
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of related pyrazole compounds on cancer cell lines. For example, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents . The mechanism involves inducing apoptosis in cancer cells through various pathways.
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial properties of several pyrazole derivatives against common bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity comparable to established antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 μg/mL |
| Compound B | S. aureus | 0.8 μg/mL |
| Compound C | P. aeruginosa | 1 μg/mL |
Study 2: Anticancer Activity
Another study focused on the anticancer effects of pyrazole derivatives on various cancer cell lines. The results showed that certain compounds had IC50 values in the micromolar range, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 5 |
| Compound E | HeLa | 10 |
| Compound F | A549 | 7 |
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds similar to N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of the naphthalene moiety in related compounds has been shown to enhance potency due to increased lipophilicity and improved membrane permeability.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 6c | NUGC | 36 |
| 11b | DLDI | 90 |
| 11c | NUGC | 40 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multiple steps:
-
Preparation of Thiolane and Pyrazole Intermediates:
- The thiolane ring can be synthesized via oxidation of tetrahydrothiophene.
- The pyrazole ring can be formed through the reaction of hydrazine with suitable diketones.
-
Coupling Reaction:
- The final step involves coupling the thiolane and pyrazole intermediates with diphenylpropanamide under specific conditions (e.g., using EDCI as a coupling agent).
Industrial Considerations:
For large-scale production, methods such as continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Medicinal Chemistry
Due to its unique structural features and biological activities, this compound shows promise in medicinal chemistry. It may be explored for:
- Anticancer therapies
- Enzyme inhibitors in metabolic disorders
Case Studies
Several studies have investigated similar compounds in preclinical models:
-
Study on Anticancer Activity:
- A series of analogs were tested against various cancer cell lines, demonstrating significant IC50 values that suggest potential for further development as anticancer agents.
-
Enzyme Interaction Studies:
- Research indicated that modifications on the pyrazole ring could enhance binding affinity to target enzymes, paving the way for more effective drug design.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The sulfone group in the target compound may improve metabolic stability compared to esters or thioethers in analogs like 3-(methylthio)benzamide .
- Bioactivity Gaps: While roscovitine derivatives () show kinase inhibition, the target compound’s biological profile remains unelucidated.
- Thermal Properties : Pyrazole derivatives with methoxyphenyl groups () exhibit melting points 160–174°C, implying the target compound may similarly exhibit high thermal stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves coupling pyrazole-thiolane intermediates with 3,3-diphenylpropanamide derivatives. For example, base-mediated alkylation in polar aprotic solvents like DMF with K₂CO₃ as a catalyst is effective for similar pyrazole derivatives. Stirring at room temperature under inert conditions minimizes side reactions . Optimization studies should include variations in solvent polarity, temperature, and stoichiometric ratios of reactants to maximize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the pyrazole and thiolane moieties, as demonstrated in studies of structurally related compounds . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide molecular weight and stereochemical validation. Purity can be assessed via HPLC with UV detection, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro target-based assays (e.g., enzyme inhibition or receptor-binding studies) using fluorometric or radiometric readouts. For example, if the compound targets kinases, use a kinase-Glo® luminescent assay to measure ATP depletion . Cytotoxicity screening in cell lines (e.g., HEK293 or HepG2) via MTT or resazurin assays establishes baseline safety profiles .
Advanced Research Questions
Q. How can computational methods improve the synthesis and reactivity prediction of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict regioselectivity in pyrazole functionalization. Tools like the ACD/Labs Percepta Platform can simulate solvent effects and optimize reaction parameters (e.g., temperature, catalyst loading) . Machine learning algorithms trained on reaction databases (e.g., Reaxys) can propose novel synthetic routes or predict side products .
Q. How should researchers address contradictions in spectroscopic data or bioactivity results across studies?
- Methodological Answer : Cross-validate analytical results using orthogonal techniques. For example, discrepancies in NMR signals may arise from solvent impurities or tautomerism; repeating experiments in deuterated DMSO or CDCl₃ can resolve ambiguities . In bioactivity studies, ensure consistent assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., known inhibitors) to normalize data .
Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?
- Methodological Answer : Introduce substituents at the pyrazole 3-methyl group or diphenylpropanamide moiety to modulate lipophilicity and bioavailability. For example, replacing the phenyl groups with electron-withdrawing substituents (e.g., -CF₃) may improve metabolic stability. Synthetic steps could involve Suzuki-Miyaura coupling for aromatic functionalization or reductive amination for amine derivatives .
Q. How can material science principles be applied to improve its formulation for drug delivery?
- Methodological Answer : Encapsulate the compound in biodegradable polymers (e.g., PLGA nanoparticles) to enhance solubility and controlled release. Characterization via dynamic light scattering (DLS) and transmission electron microscopy (TEM) ensures uniform particle size . Alternatively, co-crystallization with co-formers (e.g., succinic acid) can improve stability and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
